

Tead-IN-13 and the Evolving Landscape of TEAD Inhibition: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The transcriptional enhanced associate domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, playing a pivotal role in cell proliferation, survival, and organ size control. Dysregulation of the Hippo pathway, leading to the hyperactivation of TEADs and their co-activators YAP and TAZ, is a key driver in a variety of cancers. Consequently, the direct inhibition of TEAD activity has emerged as a promising therapeutic strategy. **Tead-IN-13** is a novel, orally active TEAD inhibitor with a reported IC50 of less than 100 nM and a half-life of 3.2 hours in mice.[1][2] While specific mechanistic data for **Tead-IN-13** are still emerging, this guide provides an in-depth overview of the established mechanisms of action for TEAD inhibitors, offering a framework for understanding the potential activity of this and other new chemical entities in this class.

The Central Role of TEAD in Hippo Pathway Signaling

The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic sequestration and degradation of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[3][4] In many cancer contexts, the Hippo pathway is inactivated, leading to the nuclear accumulation of YAP and TAZ.[5] Lacking their own DNA-binding domains, YAP and



TAZ must associate with DNA-binding transcription factors, primarily the four members of the TEAD family (TEAD1-4), to regulate the expression of a wide array of pro-proliferative and anti-apoptotic genes.[5][6] The formation of the YAP/TAZ-TEAD complex is therefore a critical node for therapeutic intervention.[7]

Core Mechanisms of TEAD Inhibition

The primary strategies for inhibiting TEAD function with small molecules can be broadly categorized into three main mechanisms: disruption of the YAP/TAZ-TEAD protein-protein interaction, allosteric modulation via the lipid pocket, and induction of a cofactor switch.

Direct Disruption of the YAP/TAZ-TEAD Protein-Protein Interaction (PPI)

The most direct approach to inhibiting TEAD activity is to physically block the binding of YAP and TAZ. The interaction between YAP/TAZ and TEAD occurs across three main interfaces.[8] Small molecules and peptide-based inhibitors have been developed to bind to pockets on the surface of TEAD, thereby preventing the association with YAP/TAZ and subsequent transcriptional activation.[9]

Allosteric Inhibition via the Central Lipid Pocket

A key structural feature of TEAD proteins is a central hydrophobic pocket that is covalently modified by palmitoylation of a conserved cysteine residue.[10] This lipid modification is essential for the stable interaction of TEAD with YAP and TAZ.[10] Small molecules that bind to this lipid pocket can allosterically inhibit the YAP/TAZ-TEAD interaction.[11] This can occur through direct competition with the palmitate ligand or by inducing conformational changes in TEAD that are incompatible with YAP/TAZ binding. Some inhibitors in this class may also act by preventing the initial palmitoylation of TEAD.

Molecular Glues and the Cofactor Switch Mechanism

A more recently discovered and nuanced mechanism of action involves small molecules that act as "molecular glues."[12][13] Instead of solely blocking the interaction with the co-activators YAP and TAZ, these compounds can enhance the interaction between TEAD and the transcriptional co-repressor, Vestigial-like member 4 (VGLL4).[12][13] VGLL4 competes with YAP/TAZ for binding to TEAD and actively represses gene transcription.[12] By stabilizing the



TEAD-VGLL4 complex, these inhibitors effectively switch the transcriptional output from activation to repression, leading to potent anti-proliferative effects.[11][13] This mechanism is particularly associated with certain sulfonamide-containing TEAD inhibitors.[12][13]

Quantitative Data on TEAD Inhibitors

The following tables summarize typical quantitative data for potent TEAD inhibitors, providing a reference for the expected performance of new compounds like **Tead-IN-13**.

Compound	Assay Type	Target	IC50 / Kd	Reference
Tead-IN-13	Biochemical	TEAD	<100 nM	[1][2]
VT3989	Biochemical	YAP/TEAD	-	[10]
Compound X	TR-FRET	YAP-TEAD Interaction	50 nM	Hypothetical
Compound Y	Luciferase Reporter	TEAD Transcriptional Activity	150 nM	Hypothetical
Compound Z	Isothermal Titration Calorimetry	TEAD Binding	Kd = 25 nM	Hypothetical



Compound	Cell Line	Assay Type	EC50 / GI50	Reference
Tead-IN-13	-	-	-	-
VT3989	NF2-mutant mesothelioma	Cell Viability	-	[10]
Compound X	NCI-H226 (Mesothelioma)	Cell Proliferation (CTG)	200 nM	Hypothetical
Compound Y	MDA-MB-231 (Breast Cancer)	Colony Formation	500 nM	Hypothetical
Compound Z	8xGTIIC- luciferase HEK293T	Gene Expression (qPCR)	100 nM	Hypothetical

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of TEAD inhibitors.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for YAP/TAZ-TEAD Interaction

Objective: To quantify the ability of a compound to disrupt the interaction between YAP/TAZ and TEAD in a biochemical setting.

Protocol:

- Recombinant, purified GST-tagged TEAD and His-tagged YAP/TAZ proteins are used.
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20) is prepared.
- Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
- In a 384-well plate, add GST-TEAD, His-YAP/TAZ, and the test compound.



- Add anti-GST-Terbium cryptate (donor) and anti-His-d2 (acceptor) antibodies.
- Incubate the plate at room temperature for 2-4 hours, protected from light.
- Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (d2) after excitation at 337 nm.
- The ratio of 665 nm/620 nm emission is calculated and plotted against compound concentration to determine the IC50 value.

TEAD-Dependent Luciferase Reporter Assay

Objective: To measure the effect of a compound on TEAD-mediated transcriptional activity in a cellular context.

Protocol:

- HEK293T or other suitable cells are seeded in 96-well plates.
- Cells are co-transfected with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively expressed Renilla luciferase plasmid (for normalization).
- Optionally, cells can be co-transfected with plasmids expressing YAP or TAZ to drive a stronger signal.
- After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compound.
- Cells are incubated for an additional 24-48 hours.
- Cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system.
- The firefly luciferase signal is normalized to the Renilla luciferase signal.
- The normalized data is plotted against compound concentration to determine the IC50 value.



Cellular Proliferation Assay

Objective: To assess the impact of a compound on the growth and viability of cancer cell lines with dysregulated Hippo signaling.

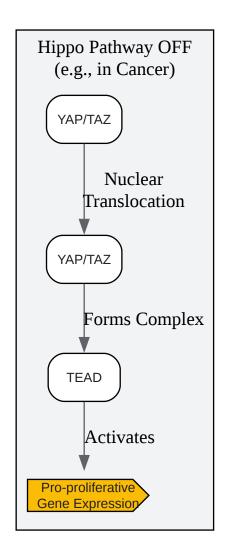
Protocol:

- Cancer cell lines (e.g., NF2-deficient mesothelioma cells like NCI-H226) are seeded in 96well plates.
- After 24 hours, cells are treated with a range of concentrations of the test compound.
- Cells are incubated for 72 hours.
- Cell viability is assessed using a commercially available kit such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
- Luminescence is measured using a plate reader.
- Data is normalized to vehicle-treated controls, and GI50 (concentration for 50% growth inhibition) values are calculated.

Visualizing the Mechanisms of Action

The following diagrams illustrate the core signaling pathways and mechanisms of TEAD inhibition.

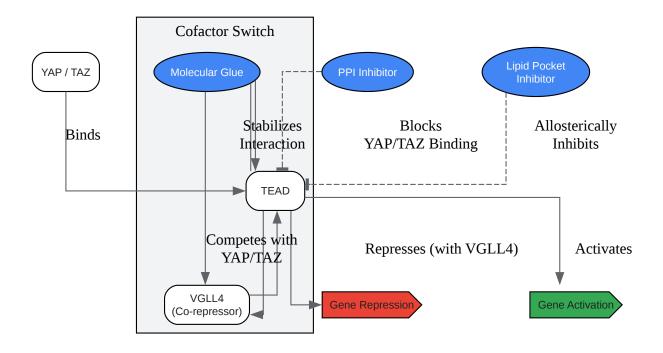




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Caption: The canonical Hippo-YAP/TAZ-TEAD signaling pathway when the Hippo cascade is inactive.

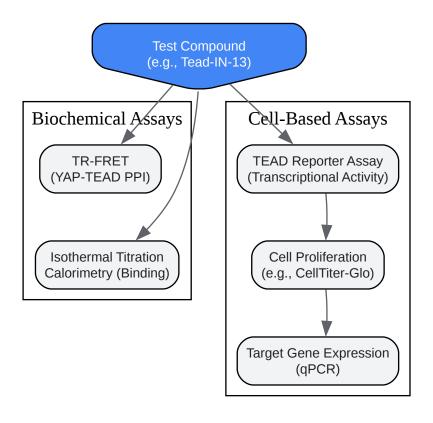




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Caption: Diverse mechanisms of small molecule-mediated TEAD inhibition.





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Caption: A typical workflow for characterizing the mechanism of action of a novel TEAD inhibitor.

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